molecular formula C10H11NO2 B14809488 4-Amino-3-cyclopropoxybenzaldehyde

4-Amino-3-cyclopropoxybenzaldehyde

Cat. No.: B14809488
M. Wt: 177.20 g/mol
InChI Key: OHMNNZDYWBGNCF-UHFFFAOYSA-N
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Description

4-Amino-3-cyclopropoxybenzaldehyde is an organic compound characterized by an amino group at the fourth position and a cyclopropoxy group at the third position on a benzaldehyde ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-cyclopropoxybenzaldehyde typically involves the introduction of the cyclopropoxy group onto a benzaldehyde precursor, followed by the introduction of the amino group. One common method involves the cyclopropanation of a suitable benzaldehyde derivative, followed by nitration and subsequent reduction to introduce the amino group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the cyclopropanation and subsequent functional group transformations.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in various substitution reactions, including acylation and alkylation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: 4-Amino-3-cyclopropoxybenzoic acid.

    Reduction: 4-Amino-3-cyclopropoxybenzyl alcohol.

    Substitution: Various N-substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-Amino-3-cyclopropoxybenzaldehyde in biological systems involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes. These interactions can modulate the activity of various biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

    4-Amino-3-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a cyclopropoxy group.

    4-Amino-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a cyclopropoxy group.

    4-Amino-3-chlorobenzaldehyde: Similar structure but with a chloro group instead of a cyclopropoxy group.

Uniqueness: 4-Amino-3-cyclopropoxybenzaldehyde is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

4-amino-3-cyclopropyloxybenzaldehyde

InChI

InChI=1S/C10H11NO2/c11-9-4-1-7(6-12)5-10(9)13-8-2-3-8/h1,4-6,8H,2-3,11H2

InChI Key

OHMNNZDYWBGNCF-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)C=O)N

Origin of Product

United States

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